Superior Yield in Decarboxylative Arylation Compared to Ir(ppy)3 and Other Analogs
In the photoredox-catalyzed decarboxylative arylation of α-amino acids, Ir[p-F(t-Bu)-ppy]3 demonstrates a 6.1-fold increase in yield compared to the parent complex Ir(ppy)3 when using K2HPO4 as a base. It also outperforms Ir(p-F-ppy)3 (58% yield) and Ir(dFppy)3 (54% yield). The yield can be further increased to 83% by using CsF as a base. A series of Ru-based catalysts were unsuccessful in this transformation, and control experiments confirm the reaction is light-driven [1].
| Evidence Dimension | Reaction Yield (¹H NMR) |
|---|---|
| Target Compound Data | 73% (K2HPO4), 83% (CsF) |
| Comparator Or Baseline | Ir(ppy)3: 12% (K2HPO4); Ir(p-F-ppy)3: 58% (K2HPO4); Ir(dFppy)3: 54% (K2HPO4); Ir[dF(t-Bu)-ppy]3: 68% (K2HPO4); Ru-based catalysts: 0% (unsuccessful) |
| Quantified Difference | 6.1-fold increase vs. Ir(ppy)3; 15 percentage points higher than Ir(p-F-ppy)3; 19 percentage points higher than Ir(dFppy)3; 5 percentage points higher than Ir[dF(t-Bu)-ppy]3; Achieves reaction where Ru catalysts fail |
| Conditions | Decarboxylative arylation of N-Boc proline with 1,4-dicyanobenzene under 26 W fluorescent light irradiation, using K2HPO4 or CsF base in DMSO solvent at room temperature. |
Why This Matters
For synthetic chemists developing methodology or scaling reactions, selecting Ir[p-F(t-Bu)-ppy]3 directly translates to significantly higher product yields and reduces the need for extensive catalyst screening, saving time and resources.
- [1] Zuo, Z., & MacMillan, D. W. C. (2014). Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. Journal of the American Chemical Society, 136(14), 5257–5260. https://doi.org/10.1021/ja501621q View Source
